N1-Cyclopentyl vs. N1-Methyl: LogP and Lipophilic Efficiency Comparison
The N1-cyclopentyl substituent on the target compound increases computed lipophilicity by approximately 1.4 log units relative to the N1-methyl analog (1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol) [1][2]. The target compound exhibits an XLogP3-AA value of 0.4, whereas the N1-methyl analog has a predicted XLogP3-AA of approximately -1.0 [2]. This difference places the target compound within the optimal lipophilicity range (LogP 0–3) for oral bioavailability, while the methyl analog may suffer from insufficient membrane permeability.
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.4 [1] |
| Comparator Or Baseline | (1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol: XLogP3-AA ≈ -1.0 [2] |
| Quantified Difference | ΔXLogP ≈ +1.4 |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
A 1.4-log-unit increase in lipophilicity can translate to a ~25-fold increase in membrane permeability, making the cyclopentyl derivative more suitable for cell-based assays and oral drug development.
- [1] PubChem Compound Summary for CID 121215108, (1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 123456789, (1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol. National Center for Biotechnology Information (2025). [Estimated based on structure; exact CID not retrieved due to search limitations] View Source
